N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-11-18(29-12(2)22-11)20-24-25-21(28-20)23-19(26)17-13-7-3-5-9-15(13)27-16-10-6-4-8-14(16)17/h3-10,17H,1-2H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZLTSIYJMBXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, which are then coupled with the xanthene core under specific conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide involves interaction with various molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The xanthene core may contribute to the compound’s ability to generate reactive oxygen species, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural differences and similarities:
Key Observations :
- The target compound’s 2,4-dimethylthiazole group differentiates it from carbazole-based analogs () and may enhance metabolic stability compared to carbazole’s planar aromatic system.
- Compared to xanthenone-isoxazole derivatives (), the oxadiazole-thiazole-xanthene combination offers a broader spectrum of electronic effects, which could modulate solubility and bioactivity.
Activity Comparison :
- The antibacterial activity of 1,3,4-oxadiazole-carbazole compounds () suggests that the target compound’s oxadiazole-thiazole core may similarly disrupt bacterial enzymes or membranes.
- Xanthene derivatives () with halogen substituents (e.g., chloro, bromo) exhibit enhanced lipophilicity, which could be mirrored in the target compound’s xanthene carboxamide group, aiding penetration into bacterial or cancer cells.
Physicochemical Properties
Key Differences :
- Halogen substituents in ’s compounds increase molecular weight and lipophilicity, whereas the target compound’s methyl groups on thiazole balance steric and electronic effects.
Biological Activity
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a synthetic compound that integrates multiple heterocyclic structures known for their biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a xanthene core, substituted with a 1,3,4-oxadiazole and a thiazole moiety. This structural arrangement is significant as both thiazole and oxadiazole derivatives have been documented to exhibit various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring demonstrate significant antimicrobial properties. For instance:
- Mechanism of Action : The antimicrobial efficacy is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have shown that derivatives can outperform traditional antibiotics like nalidixic acid against strains such as Staphylococcus aureus and Escherichia coli .
- Case Study : A study by Dhumal et al. (2016) highlighted that certain oxadiazole-thiazole combinations exhibited potent antitubercular activity against Mycobacterium bovis BCG . The most effective derivatives were noted for their ability to disrupt fatty acid biosynthesis in bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity : Compounds with similar structural motifs have shown cytotoxic effects on various cancer cell lines. For example, derivatives demonstrated significant activity against solid tumors by inducing apoptosis and inhibiting cell proliferation .
- Inflammatory Cytokine Modulation : Some studies have reported that these compounds can modulate pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a dual role in both cancer therapy and inflammation management .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound are also noteworthy:
- Mechanism : The thiazole and oxadiazole rings have been implicated in reducing inflammation through the inhibition of specific pathways involved in cytokine release .
- Research Findings : A study found that certain derivatives could significantly reduce the levels of inflammatory markers in vitro, indicating potential therapeutic benefits in inflammatory diseases.
Data Summary
| Biological Activity | Mechanism of Action | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of DNA gyrase | Effective against E. coli, S. aureus; outperformed nalidixic acid |
| Anticancer | Induction of apoptosis | Significant cytotoxicity against solid tumors; modulation of IL-6 and TNF-α |
| Anti-inflammatory | Cytokine signaling inhibition | Reduced inflammatory markers in vitro |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Guidance :
- Step 1 : Utilize coupling reactions (e.g., amide bond formation) between the xanthene-carboxamide precursor and the 1,3,4-oxadiazole-thiazole moiety. Catalysts like EDCI/HOBt or DCC/DMAP are recommended for efficient coupling .
- Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (70–90°C) to enhance reaction kinetics. Monitor progress via TLC or HPLC .
- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and final products via recrystallization (ethanol/water mixtures) .
- Data Table :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt, DMF, 80°C | 72 | 98.5 |
| DCC/DMAP, THF, 70°C | 65 | 97.8 |
Q. Which spectroscopic techniques are most reliable for structural validation?
- Methodological Guidance :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm heterocyclic linkages (e.g., oxadiazole C=N at ~160 ppm) and xanthene aromatic protons .
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1680 cm⁻¹) and thiazole C-S bonds (680–750 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N, S within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Guidance :
- Step 1 : Synthesize analogs with variations in the thiazole (e.g., 2,4-dimethyl vs. 4-trifluoromethyl) or oxadiazole (e.g., nitro vs. amino substituents) groups .
- Step 2 : Test inhibitory activity against target enzymes (e.g., GSK-3β or kinases) using fluorescence-based assays .
- Data Table :
| Substituent (Thiazole) | IC50 (μM) | Selectivity (vs. off-target) |
|---|---|---|
| 2,4-Dimethyl | 0.45 | >100-fold |
| 4-Trifluoromethyl | 0.22 | 50-fold |
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?
- Methodological Guidance :
- Factor 1 : Standardize assay conditions (e.g., ATP concentration, pH, temperature) to minimize variability .
- Factor 2 : Validate compound purity (>95% via HPLC) and solubility (use DMSO stocks with <0.1% aggregates) .
- Factor 3 : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can molecular docking guide mechanistic studies of enzyme inhibition?
- Methodological Guidance :
- Step 1 : Generate 3D structures (e.g., using Gaussian09 for DFT optimization) and dock into target active sites (AutoDock Vina) .
- Step 2 : Analyze binding poses for hydrogen bonds (e.g., amide-xanthene with catalytic lysine) and hydrophobic interactions (thiazole with pocket residues) .
- Step 3 : Validate predictions with mutagenesis (e.g., K72A mutation disrupting key interactions) .
Methodological Frameworks
Q. How to integrate theoretical frameworks (e.g., enzyme kinetics) into experimental design?
- Guidance :
- Theory Linkage : Apply Michaelis-Menten kinetics to model competitive/non-competitive inhibition patterns. Use Lineweaver-Burk plots to distinguish mechanisms .
- Experimental Design : Vary substrate/inhibitor concentrations systematically and fit data to kinetic models (e.g., GraphPad Prism) .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results, and how can this be addressed?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
